molecular formula C19H16BrNO3S B281219 N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B281219
M. Wt: 418.3 g/mol
InChI Key: LOYOBXXMALEPAS-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a brominated naphthalene core linked to a sulfonamide group, making it a unique molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 3-bromo-4-oxo-1,4-dihydronaphthalene-1-ylidene with 2,4,6-trimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate, with the presence of a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine or sulfonamide groups.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(1Z)-3-BROMO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the brominated naphthalene core and the sulfonamide group

Properties

Molecular Formula

C19H16BrNO3S

Molecular Weight

418.3 g/mol

IUPAC Name

(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C19H16BrNO3S/c1-11-8-12(2)19(13(3)9-11)25(23,24)21-17-10-16(20)18(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17-

InChI Key

LOYOBXXMALEPAS-FXBPSFAMSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C

Origin of Product

United States

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